N-cyclohexyl-2-(1-naphthyl)acetamide
Description
N-Cyclohexyl-2-(1-naphthyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl group attached to the nitrogen atom and a 1-naphthyl substituent at the α-carbon of the acetamide backbone (Figure 1). Its molecular formula is C₁₉H₂₃NO (MW: 297.4 g/mol), and it is structurally related to bioactive compounds, particularly those targeting neurological receptors .
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4g/mol |
IUPAC Name |
N-cyclohexyl-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H21NO/c20-18(19-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h4-9,12,16H,1-3,10-11,13H2,(H,19,20) |
InChI Key |
HAPGTWJUZAOPQZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The primary structural variations among analogs of N-cyclohexyl-2-(1-naphthyl)acetamide occur at two positions:
- α-Substituent: The 1-naphthyl group in the target compound is replaced with heterocycles (e.g., imidazole, isoquinoline), aromatic rings (e.g., phenyl, p-tolyl), or alkyl chains.
- N-Substituent : The cyclohexyl group is substituted with naphthalenemethyl, hexadecyl, or other alkyl/aryl groups.
Table 1: Structural and Physicochemical Comparison
*logP values estimated using ChemDraw or analogous software.
Key Observations :
- The 1-naphthyl group imparts significant bulk and hydrophobicity (logP ~3.5), comparable to phenyl-substituted analogs (logP ~3.0) but less lipophilic than hexadecyl derivatives (logP ~6.0) .
- Heterocyclic α-substituents (e.g., imidazole in 1b) reduce logP due to polar nitrogen atoms .
Spectral Characteristics
Infrared (IR) and nuclear magnetic resonance (NMR) spectra provide insights into functional groups and conformational features.
Table 2: Spectral Data Comparison
Key Observations :
- The C=O stretch at ~1650–1670 cm⁻¹ is consistent across acetamide derivatives .
- ¹H NMR signals for the cyclohexyl group (δ 1.1–1.8 ppm) and naphthyl protons (δ 7.4–8.3 ppm) are characteristic of the target compound .
Regulatory Status
- Controlled Substances : Derivatives like CH-PIATA are classified as controlled substances due to psychoactive effects .
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